[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride
Description
This compound features a cyclopropane ring substituted with a 4-fluorophenyl group at position 2 and an aminomethyl group at position 1. A hydroxymethyl (-CH2OH) group is attached to the cyclopropane, and the structure is stabilized as a hydrochloride salt. Its molecular formula is C12H16ClFNO, with a molecular weight of 259.71 g/mol. The cyclopropane ring confers structural rigidity, while the 4-fluorophenyl group introduces electron-withdrawing effects.
Properties
IUPAC Name |
[1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14;/h1-4,10,14H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUBGWDYCYYRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride is a novel compound with a cyclopropyl structure, characterized by the presence of an amine group, a fluorophenyl moiety, and a hydroxymethyl group. This unique structural configuration suggests potential biological activities that warrant further investigation. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical applications.
- Molecular Formula : C11H14ClFNO
- Molecular Weight : 195.23 g/mol
- CAS Number : 1269528-80-4
Antidepressant Effects
Compounds structurally related to this compound have demonstrated antidepressant-like effects in preclinical models. For instance, analogs such as 1-(Aminomethyl)-2-(phenyl)cyclopropanol have been reported to enhance serotonergic and noradrenergic neurotransmission.
Anticancer Properties
Research indicates that derivatives of this compound might possess anticancer properties. For example, related compounds like 1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanol have shown potential in inhibiting tumor growth in various cancer cell lines. The presence of the fluorine atom in the phenyl group is believed to enhance the compound's interaction with target proteins involved in cancer progression.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)-2-(phenyl)cyclopropanol | Similar cyclopropyl structure | Antidepressant effects |
| 1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanol | Different fluorinated aromatic group | Potential anticancer properties |
| 1-(Aminomethyl)-3-(4-fluorophenyl)cyclobutanol | Cyclobutane instead of cyclopropane | Varying receptor interaction profiles |
In Vitro and In Vivo Studies
In vitro assays are crucial for evaluating the biological activities of this compound against relevant cellular models. Preliminary studies suggest that this compound may interact with key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Study on Antidepressant Activity : Preclinical studies using rodent models demonstrated that administration of structurally similar compounds resulted in significant reductions in depressive-like behaviors.
- Anticancer Efficacy : In vitro studies conducted on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, leading to increased apoptosis rates compared to control groups.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
Key Observations
Cyclopropane Ring: Present in the target compound, , and 12.
4-Fluorophenyl Group : Shared with , and 11. Fluorine’s electron-withdrawing nature may modulate electronic properties and metabolic stability. However, replaces fluorine with a bulkier trifluoromethoxy group, which increases lipophilicity and steric hindrance .
Hydroxymethyl Group : Unique to the target compound. This group introduces hydrogen-bonding capacity and polarity, distinguishing it from amine-only analogs (e.g., ) .
Salt Form : All compounds are hydrochloride salts, enhancing solubility in polar solvents.
Physicochemical Properties
- Polarity : The target compound’s hydroxymethyl group increases hydrophilicity compared to (logP ~1.5 estimated) and (logP ~2.8 due to trifluoromethoxy) .
- Molecular Weight : The target (259.71 g/mol) is heavier than simpler amines (e.g., at 203.69 g/mol) due to the hydroxymethyl and cyclopropane groups.
- Acid-Base Behavior : The hydroxymethyl group (pKa ~15–16) is less acidic than carboxylic acids (, pKa ~4–5) but more polar than methoxy (, pKa ~9–10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
